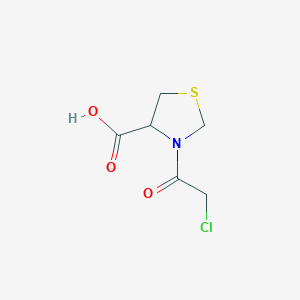
3-(CHLOROACETYL)-4-THIAZOLIDINECARBOXYLIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(CHLOROACETYL)-4-THIAZOLIDINECARBOXYLIC ACID is a heterocyclic compound that contains a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(CHLOROACETYL)-4-THIAZOLIDINECARBOXYLIC ACID typically involves the reaction of chloroacetyl chloride with thiazolidine-4-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction parameters and to increase yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
化学反応の分析
Types of Reactions
3-(CHLOROACETYL)-4-THIAZOLIDINECARBOXYLIC ACID undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
科学的研究の応用
3-(CHLOROACETYL)-4-THIAZOLIDINECARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(CHLOROACETYL)-4-THIAZOLIDINECARBOXYLIC ACID involves its interaction with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The thiazolidine ring can interact with various molecular targets through hydrogen bonding and hydrophobic interactions, affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with applications in medicinal chemistry, particularly as antidiabetic agents.
Thiazolidine-4-carboxylic acid: A precursor in the synthesis of 3-(CHLOROACETYL)-4-THIAZOLIDINECARBOXYLIC ACID.
Chloroacetyl chloride: A reagent used in the synthesis of various chloroacetyl derivatives.
Uniqueness
This compound is unique due to its combination of a chloroacetyl group and a thiazolidine ring, which imparts distinct chemical reactivity and biological activity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
特性
CAS番号 |
136086-20-9 |
|---|---|
分子式 |
C6H8ClNO3S |
分子量 |
209.65 g/mol |
IUPAC名 |
3-(2-chloroacetyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H8ClNO3S/c7-1-5(9)8-3-12-2-4(8)6(10)11/h4H,1-3H2,(H,10,11) |
InChIキー |
IQUNAOSVGUETJE-UHFFFAOYSA-N |
SMILES |
C1C(N(CS1)C(=O)CCl)C(=O)O |
正規SMILES |
C1C(N(CS1)C(=O)CCl)C(=O)O |
同義語 |
4-Thiazolidinecarboxylic acid, 3-(chloroacetyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















